molecular formula C18H13Cl3N2O2 B5714659 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione

Cat. No.: B5714659
M. Wt: 395.7 g/mol
InChI Key: GCDHUGFTQJQTKY-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of chloro, dichlorophenyl, and phenylethylamino groups attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a suitable diketone and an amine.

    Introduction of the Chloro and Dichlorophenyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro and dichlorophenyl groups.

    Attachment of the Phenylethylamino Group: This step involves the nucleophilic substitution reaction where the phenylethylamine reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and phenylethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methylamino)pyrrole-2,5-dione
  • 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-ethylamino)pyrrole-2,5-dione
  • 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-propylamino)pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione is unique due to the presence of the phenylethylamino group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

3-chloro-1-(2,3-dichlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2/c19-12-7-4-8-13(14(12)20)23-17(24)15(21)16(18(23)25)22-10-9-11-5-2-1-3-6-11/h1-8,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDHUGFTQJQTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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